3-Chloro-3-deoxy-D-glucose

Description

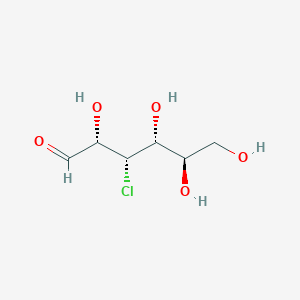

D-Glucose, 3-chloro-3-deoxy- (C₆H₁₁ClO₅) is a halogenated derivative of D-glucose where the hydroxyl group at the C3 position is replaced by a chlorine atom. This structural modification alters its physicochemical and biological properties compared to native D-glucose. These modifications are critical in pharmaceutical and biochemical research, particularly in studying transport mechanisms, imaging agents, and enzyme interactions .

Properties

Molecular Formula |

C6H11ClO5 |

|---|---|

Molecular Weight |

198.60 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-3-chloro-2,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H11ClO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 |

InChI Key |

JWYWFHQMFHJVRH-SLPGGIOYSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)Cl)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)Cl)O)O)O |

Origin of Product |

United States |

Preparation Methods

Site-Selective Dehydroxy-Chlorination via Trityl Hydrazone Intermediate

Oxidation to Keto-Sugar Precursor

The synthesis begins with the oxidation of D-glucose derivatives to generate a 3-keto intermediate. For instance, methyl α-D-glucopyranoside undergoes oxidation using [(neocuproine)PdOAc]₂OTf₂ or Oc₂SnCl₂/Br₂ to yield methyl 3-keto-α-D-glucopyranoside. This step is critical for enabling subsequent chlorination at the targeted position.

Trityl Hydrazone Formation

The keto-sugar is converted into a trityl hydrazone by reacting with trityl hydrazine. This intermediate stabilizes the carbonyl group and directs chlorination. For example, treatment of methyl 3-keto-α-D-glucopyranoside with trityl hydrazine in acetic acid produces the corresponding hydrazone 2b .

Chlorination with tert-Butyl Hypochlorite

The hydrazone undergoes chlorination using tert-butyl hypochlorite (tBuOCl) in dichloromethane at 0°C. This step forms an azo-chloride intermediate, which is subsequently subjected to thermolysis with a hydrogen atom donor (e.g., tert-butyl thiol) at 60°C. The reaction proceeds via radical intermediates, favoring axial chloride formation due to 1,3-diaxial interactions with adjacent substituents.

Key Data:

Hydroborate-Mediated Reduction of Chlorinated Intermediates

Synthesis of 3-Chloro-3-Deoxy Derivatives via Epoxide Opening

A patent method for 2-deoxy-D-glucose synthesis (CN1775791A) offers insights adaptable to the 3-chloro analog. The process involves:

- Acetylation : 3,4,5,6-Tri-O-acetyl-D-glucose reacts with chloroacetic anhydride to form a 3-chloro intermediate.

- Hydroborate Reduction : Sodium borohydride reduces the acetylated chloro derivative in a basic solution (pH 8–10) at 0–10°C, yielding 3-chloro-3-deoxy-D-glucose after deprotection.

Key Data:

Haloalkoxylation of D-Glucal Derivatives

N-Halosuccinimide-Mediated Chlorination

US6933382B2 describes haloalkoxylation of 3,4,6-tri-O-benzyl-D-glucal using N-chlorosuccinimide (NCS) in methanol/dichloromethane at 5–10°C. While this method targets 2-deoxy derivatives, modifying the glucal’s protecting groups could redirect chlorination to the 3-position.

Key Data:

Comparative Analysis of Methodologies

Efficiency and Scalability

Challenges and Solutions

- Regioselectivity : The trityl hydrazone method ensures precise C3 targeting, whereas haloalkoxylation requires protective group engineering.

- Stereochemical Control : Bulky thiol donors (e.g., tert-nonyl mercaptan) enhance axial chloride formation in the trityl hydrazone route.

- Deprotection : Alkaline hydrolysis (40% NaOH) efficiently removes acetyl groups without degrading the chloro substituent.

Industrial-Scale Considerations

Optimized Reaction Conditions

Cost-Benefit Analysis

| Factor | Trityl Hydrazone | Hydroborate | Haloalkoxylation |

|---|---|---|---|

| Reagent Cost | High | Moderate | Low |

| Purification Complexity | Moderate | High | Low |

| Environmental Impact | Moderate | High | Low |

Chemical Reactions Analysis

Types of Reactions: D-Glucose, 3-chloro-3-deoxy- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as thiols, amines, and alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include thiols, amines, and alkoxides.

Oxidation and Reduction Reactions: Reagents like sodium borohydride for reduction and various oxidizing agents for oxidation are used.

Major Products:

Substitution Reactions: Products include thioglycosides, amino sugars, and alkoxy derivatives.

Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the glucose analog.

Scientific Research Applications

Metabolic Studies

One significant application of D-glucose, 3-chloro-3-deoxy-, is in metabolic studies where it serves as a substrate to investigate metabolic pathways. Research indicates that derivatives like 3-deoxy-3-fluoro-D-glucose are metabolized through aldose reductase pathways, providing insights into enzyme activity in vivo. For instance, studies demonstrated that 3-deoxy-3-fluoro-D-glucose could be utilized as a metabolic tracer to monitor glucose metabolism in various tissues using techniques such as NMR and mass spectrometry .

Case Study: Metabolism in Rabbit Tissues

A study investigated the metabolism of 3-deoxy-3-fluoro-D-glucose in rabbit tissues, revealing that it is metabolized predominantly via direct oxidation and reduction rather than through glycolysis. This finding highlights the potential of chlorinated glucose derivatives in studying specific enzymatic activities within metabolic pathways .

Glycobiology Research

D-Glucose, 3-chloro-3-deoxy-, is utilized in glycobiology to explore the structure and function of carbohydrates in biological systems. Its hydrophobic nature allows it to be transported across cell membranes, making it a valuable tool for studying membrane transport mechanisms .

Applications in Drug Development

The compound's ability to influence the transport of other hydrophobic molecules across membranes can be leveraged in drug development, particularly for designing compounds that require specific transport mechanisms for efficacy .

Cancer Research

Research has indicated that glucose analogs can significantly impact cancer cell metabolism. D-glucose, 3-chloro-3-deoxy-, has been studied for its potential cytotoxic effects on cancer cells. For example, high concentrations of D-glucose have been shown to induce genotoxicity and apoptosis in MCF-7 breast cancer cells. This suggests that chlorinated glucose derivatives could serve as therapeutic agents or adjuvants in cancer treatment by exploiting their effects on cellular metabolism .

Table: Effects of D-Glucose on MCF-7 Cells

| Concentration (mg/mL) | Cell Viability (%) | Genotoxicity (DNA Damage) | Apoptosis Induction |

|---|---|---|---|

| 5 | ~96 | Low | None |

| 10 | ~80 | Moderate | Low |

| 20 | ~50 | High | Moderate |

| 40 | ~30 | Very High | High |

| 80 | ~4 | Extreme | Very High |

Antimicrobial Applications

D-glucose, 3-chloro-3-deoxy-, has also been investigated for its antimicrobial properties. Studies suggest that this compound may inhibit certain pathogens by disrupting their metabolic processes or by acting as a competitive inhibitor for glucose transporters . This application is particularly relevant in developing new antibiotics or treatments for infections.

Mechanism of Action

The mechanism of action of D-Glucose, 3-chloro-3-deoxy- involves its interaction with glucose transporters and enzymes involved in glycolysis. By inhibiting these pathways, the compound reduces glucose uptake and glycolytic activity, leading to decreased energy production in cells. This mechanism is particularly relevant in the context of its antiviral and anticancer properties .

Comparison with Similar Compounds

Structural and Chemical Properties

The substitution at the C3 position significantly impacts molecular weight, polarity, and hydrogen-bonding capacity. Key derivatives include:

Table 1: Structural and Chemical Comparison

Notes:

- Chlorine vs.

- Methyl Group (3-OMG): The -OCH₃ group increases hydrophobicity, making 3-OMG a non-substrate for glucose transporters, as observed in intestinal brush border studies .

Transport Mechanisms

- D-Glucose : Actively transported in the small intestine via sodium-glucose cotransporters (SGLT1). Preferential binding to brush borders is inhibited by sulfhydryl-reacting compounds and cations like Ca²⁺ .

- This compound: Likely non-transportable due to steric hindrance from the chlorine atom, similar to 3-OMG, which competitively inhibits D-glucose binding .

- 3-Deoxy-3-fluoro-D-glucose : Fluorine’s electronegativity may allow partial recognition by transporters, though its transport activity remains uncharacterized in the evidence.

Biological Activity

D-Glucose, 3-chloro-3-deoxy- (also known as 3-chloro-3-deoxy-D-glucose) is a synthetic analog of glucose that has garnered interest in various fields of biological research due to its unique structural properties and biological activities. This compound is particularly relevant in glycobiology and metabolic studies, where it serves as a tool for investigating glucose transport mechanisms and metabolic pathways.

- Molecular Formula : CHClO

- Molecular Weight : 194.61 g/mol

- Structure : The presence of a chlorine atom at the C-3 position alters the normal glucose structure, impacting its biological interactions.

D-Glucose, 3-chloro-3-deoxy- exhibits several biological activities that are primarily attributed to its ability to mimic glucose while altering its transport and metabolism.

-

Transport Mechanism :

- This compound can be transported across cell membranes via passive diffusion due to its hydrophobic nature, allowing it to facilitate the transport of other hydrophobic compounds like L-arabinose .

- Its interaction with divalent cations may enhance its transport capabilities across biological membranes .

-

Metabolic Pathways :

- Research indicates that D-glucose analogs can influence glucose metabolism pathways, potentially acting as metabolic tracers or inhibitors in various enzymatic reactions .

- The compound's structural modifications can lead to distinct metabolic fates compared to natural glucose, affecting pathways such as glycolysis and the pentose phosphate pathway.

Study 1: Metabolic Tracing

A study investigated the metabolism of 3-deoxy-3-fluoro-D-glucose (a related compound) in rat cerebral tissue, revealing that it is converted into various metabolites via aldose reductase and sorbitol dehydrogenase pathways. This suggests potential applications for D-glucose analogs in tracing metabolic pathways in vivo .

Study 2: Antidiabetic Potential

Research on structurally similar compounds has shown that modifications at the C-6 position can significantly enhance glucose transport stimulatory activity, indicating that D-glucose analogs may have potential as antidiabetic agents by mimicking insulin action .

Comparative Biological Activity Table

| Compound | Transport Mechanism | Metabolic Pathway Impact | Potential Applications |

|---|---|---|---|

| D-Glucose | Passive diffusion | Standard glycolysis | Energy substrate |

| D-Glucose, 3-chloro-3-deoxy- | Passive diffusion | Altered metabolism | Metabolic tracing, antidiabetic |

| 3-Deoxy-3-fluoro-D-glucose | Active transport | Aldose reductase pathway | Imaging agent in PET scans |

Safety and Handling

D-Glucose, 3-chloro-3-deoxy- is generally considered safe when handled according to standard laboratory protocols. However, as with all chemical reagents, appropriate safety measures should be taken to avoid exposure.

Hazard Information

The compound is classified under standard safety categories for chemical handling but does not exhibit significant toxicological risks under normal laboratory conditions .

Q & A

Q. What are the established synthetic routes for 3-chloro-3-deoxy-D-glucose, and what analytical techniques confirm its structural integrity?

Methodological Answer: Synthesis typically involves selective chlorination at the 3-position of D-glucose. A common approach is nucleophilic substitution using a protected glucose derivative (e.g., 3-O-tosyl or 3-O-mesyl intermediates), followed by treatment with chloride ions (e.g., NaCl in DMF or ionic liquids). For example, analogous methods for 3-deoxy-3-fluoro-D-glucose involve fluorination via SN2 mechanisms . Post-synthesis, structural confirmation employs:

- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and anomeric configuration.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography for absolute configuration determination, as demonstrated in studies of structurally similar derivatives (e.g., 2-acetamido-2-deoxy-D-glucose diethyl dithioacetal) .

Q. How does this compound interact with standard glucose detection assays, and what modifications are necessary for accurate quantification?

Methodological Answer: Standard enzymatic assays (e.g., glucose oxidase/peroxidase [GOPOD]) may fail due to steric hindrance or altered enzyme specificity caused by the 3-chloro substitution. To address this:

- Validate assay compatibility by spiking known concentrations of this compound into control samples and comparing recovery rates .

- Alternative methods include HPLC with refractive index detection or mass spectrometry, which bypass enzymatic steps. For isotopic studies, ¹³C-labeled analogs (e.g., D-Glucose-¹³C) can guide method optimization .

Advanced Research Questions

Q. In metabolic studies, how does this compound serve as a competitive inhibitor for glucose-processing enzymes, and what experimental designs validate its efficacy?

Methodological Answer: The 3-chloro group disrupts enzymatic processing (e.g., hexokinase, glucose-6-phosphate dehydrogenase) by mimicking glucose while resisting phosphorylation or isomerization. Experimental validation involves:

- Kinetic assays : Measure (inhibition constant) using varying substrate/inhibitor concentrations. For example, high D-glucose concentrations (25 mM) in placental cell studies revealed biphasic transport kinetics, a framework applicable to inhibitor studies .

- Cell viability assays : Compare metabolic effects of this compound vs. D-glucose using WST or MTT assays, as done for high glucose-induced cytotoxicity in cardiac progenitor cells .

Q. What computational approaches are employed to predict the interaction between this compound and molecularly imprinted polymers (MIPs) for sensor development?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31+G(d)) model non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between the compound and MIP monomers (e.g., methacrylic acid). Key steps include:

Q. How do researchers resolve contradictions in reported bioactivity data for halogenated glucose analogs, such as variable inhibitory effects across studies?

Methodological Answer: Discrepancies may arise from differences in:

- Cell models : Primary vs. immortalized cells (e.g., hCPCs vs. HeLa) exhibit divergent metabolic responses .

- Exposure duration : Time-dependent effects (e.g., 24 h vs. 72 h in high-glucose treatments) necessitate longitudinal studies .

- Compound purity : Verify via HPLC or COA (Certificate of Analysis) data, as impurities in derivatives like D-Glucose-6-phosphate can skew results .

Q. What storage and stability protocols are recommended for this compound to prevent degradation in experimental settings?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to minimize hygroscopicity and oxidation.

- Stability monitoring : Regular NMR or LC-MS checks for decomposition byproducts (e.g., dechlorination).

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions, as advised for D-glucose derivatives in synthesis protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.